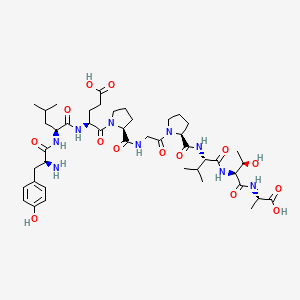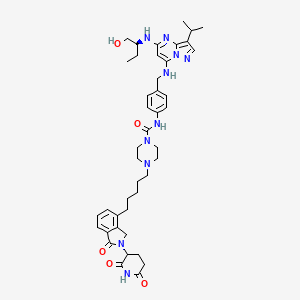
PROTAC CDK9 degrader-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CDK9 degrader-4 is a highly potent and selective compound designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcriptional elongation by RNA polymerase II. The degradation of CDK9 disrupts the transcriptional network, making this compound a promising therapeutic agent for various cancers and other diseases .
准备方法
The synthesis of PROTAC CDK9 degrader-4 involves the creation of a heterobifunctional molecule that links a ligand for CDK9 to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:
Synthesis of the CDK9 ligand: This involves the preparation of a small molecule inhibitor that specifically binds to CDK9.
Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that binds to the E3 ubiquitin ligase.
Linker attachment: A chemical linker is used to connect the CDK9 ligand to the E3 ligase ligand.
Final assembly: The final PROTAC molecule is assembled by conjugating the CDK9 ligand-linker complex to the E3 ligase ligand
化学反应分析
PROTAC CDK9 degrader-4 undergoes several types of chemical reactions, including:
Substitution reactions: The attachment of the linker to the CDK9 ligand and the E3 ligase ligand involves nucleophilic substitution reactions.
Oxidation and reduction reactions: These reactions may be involved in the synthesis of the individual ligands.
Conjugation reactions: The final assembly of the PROTAC molecule involves conjugation reactions to link the ligands through the linker
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as tin(II) chloride, and reaction conditions like room temperature stirring for extended periods .
科学研究应用
PROTAC CDK9 degrader-4 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of CDK9 in cancer cell proliferation and to develop targeted therapies for cancers that overexpress CDK9.
Transcriptional regulation: It helps in understanding the mechanisms of transcriptional elongation and the role of CDK9 in regulating gene expression.
Drug discovery: It serves as a model compound for developing other PROTACs targeting different kinases and proteins involved in various diseases.
Biological studies: It is used to investigate the effects of CDK9 degradation on cellular processes and pathways.
作用机制
PROTAC CDK9 degrader-4 exerts its effects by promoting the ubiquitination and subsequent proteasomal degradation of CDK9. The compound binds to CDK9 and recruits an E3 ubiquitin ligase, such as cereblon (CRBN), forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts the transcriptional elongation process, leading to the downregulation of genes involved in cell proliferation and survival .
相似化合物的比较
PROTAC CDK9 degrader-4 is unique in its high selectivity and potency for CDK9 degradation. Similar compounds include:
KI-CDK9d-32: Another highly selective CDK9 degrader that induces rapid reduction of MYC protein levels.
JSH-150: A selective inhibitor of CDK9 that forms hydrogen bonds with CDK9 at specific sites.
These compounds highlight the uniqueness of this compound in its ability to selectively degrade CDK9 while sparing other CDK family members .
属性
分子式 |
C43H56N10O5 |
|---|---|
分子量 |
793.0 g/mol |
IUPAC 名称 |
4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1 |
InChI 键 |
YAEBZMQWNHWNAG-BRKUKBBPSA-N |
手性 SMILES |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
规范 SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
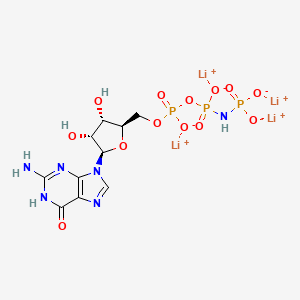
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
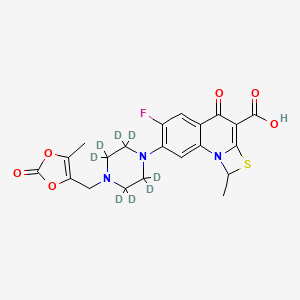
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
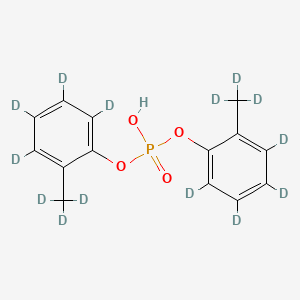
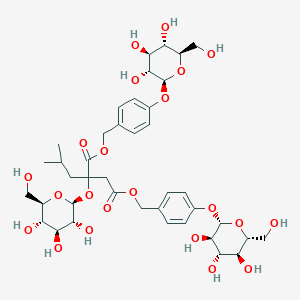
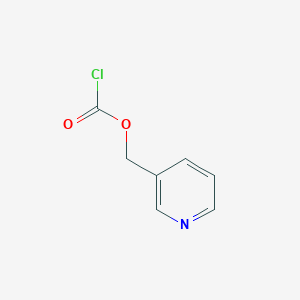
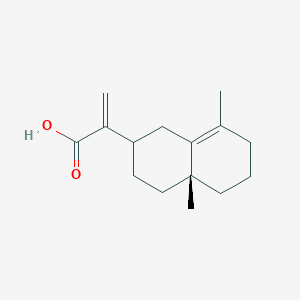
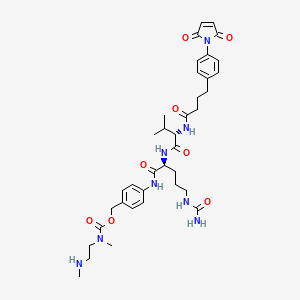

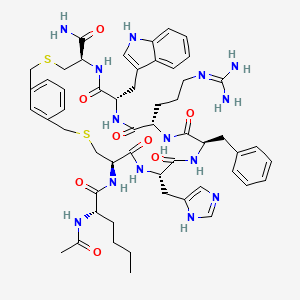
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
